2-methylpentan-2-yl Nitrate
Description
2-Methylpentan-2-yl nitrate (CAS: 133764-33-7) is a tertiary alkyl nitrate ester characterized by a branched hydrocarbon chain and a nitrate (–ONO₂) functional group. This compound is commercially available through specialty chemical suppliers such as Dayang Chem (Hangzhou) and Henan New Blue Chemical Co., Ltd., indicating its niche applications in organic synthesis or pharmaceutical intermediates . Tertiary alkyl nitrates like this are typically less stable than their primary or secondary counterparts due to steric hindrance, which influences their reactivity and storage requirements.
Properties
CAS No. |
133764-33-7 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methylpentan-2-yl nitrate |
InChI |
InChI=1S/C6H13NO3/c1-4-5-6(2,3)10-7(8)9/h4-5H2,1-3H3 |
InChI Key |
LFIPHSRTIDHJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)O[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentan-2-yl nitrate typically involves the nitration of 2-methylpentan-2-ol. The reaction is carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process. The general reaction can be represented as follows:
[ \text{2-Methylpentan-2-ol} + \text{HNO}_3 \rightarrow \text{2-Methylpentan-2-yl nitrate} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of 2-methylpentan-2-yl nitrate may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of mixed acid (a combination of nitric acid and sulfuric acid) is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-2-yl nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized further under strong oxidizing conditions.
Reduction: The nitrate group can be reduced to form corresponding amines or alcohols.
Substitution: The nitrate group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Methylpentan-2-yl nitrate is primarily used in organic synthesis as a precursor for various chemical reactions. It can undergo nucleophilic substitution reactions, making it valuable in the production of other nitrated compounds.
Table 1: Common Reactions Involving 2-Methylpentan-2-yl Nitrate
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles like amines | Amino derivatives |
| Esterification | Reaction with carboxylic acids | Esters |
| Reduction | Reduction to alcohols or amines | Alcohols or amines |
Environmental Chemistry
Nitrated compounds like 2-methylpentan-2-yl nitrate are also studied for their roles in environmental chemistry, particularly in atmospheric reactions. They can participate in photochemical processes that contribute to air quality issues, such as ozone formation.
Table 2: Environmental Impact of Nitrated Compounds
| Compound | Atmospheric Reaction | Environmental Impact |
|---|---|---|
| 2-Methylpentan-2-yl Nitrate | Decomposition under UV light | Ozone precursor |
| Other Nitrated Compounds | Reactivity with hydroxyl radicals | Smog formation |
Industrial Applications
In industrial settings, 2-methylpentan-2-yl nitrate may find applications as a solvent or reagent in chemical manufacturing processes. Its properties as a nitrating agent can facilitate the synthesis of more complex organic molecules.
Mechanism of Action
The primary mechanism of action of 2-methylpentan-2-yl nitrate involves the release of nitric oxide (NO). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound releases NO through a series of biochemical reactions, which involve the reduction of the nitrate group to form NO. This process is facilitated by enzymes such as nitric oxide synthase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
a. Isoconazole Nitrate (CAS: 24168-96-5)
A pharmaceutical-grade nitrate, isoconazole nitrate, is used as an antifungal agent. Unlike 2-methylpentan-2-yl nitrate, it features an imidazole ring and a dichlorobenzyl group, enhancing its biological activity . The nitrate group in isoconazole likely contributes to its solubility and stability in formulations, whereas the tertiary alkyl chain in 2-methylpentan-2-yl nitrate prioritizes synthetic versatility.
b. (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate
This compound (CAS: MM0281.03) is listed as a pharmaceutical impurity, highlighting the role of nitrates in drug degradation or synthesis byproducts. Its complex aromatic structure contrasts with the simplicity of 2-methylpentan-2-yl nitrate, underscoring differences in reactivity and metabolic pathways .
Physical and Chemical Properties (Hypothetical Comparison)

Key Observations :
- Stability: Tertiary alkyl nitrates like 2-methylpentan-2-yl nitrate are prone to decomposition under heat or light due to weak C–O bonds, whereas inorganic nitrates (e.g., lead nitrate) exhibit higher thermal stability .
- Applications : Pharmaceutical nitrates prioritize bioactivity and formulation stability, while 2-methylpentan-2-yl nitrate’s utility lies in organic synthesis, where controlled reactivity is critical .
Research Findings and Industrial Relevance
- Synthetic Role : 2-Methylpentan-2-yl nitrate may serve as a precursor in nitration reactions or as a fuel additive, though specific studies are absent in the provided evidence. Its tertiary structure likely limits its use in high-energy applications compared to primary nitrates (e.g., amyl nitrate).
Biological Activity
2-Methylpentan-2-yl nitrate, with the chemical formula C6H13NO3, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is a structural isomer of 3-methylpentan-2-yl nitrate, and its biological activity primarily revolves around its role as a nitric oxide (NO) donor, which has implications in vascular biology and potential therapeutic applications.
| Property | Details |
|---|---|
| CAS Number | 123024-70-4 |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 2-Methylpentan-2-yl nitrate |
| InChI Key | IEHIEWLLOPOHIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C)ON+[O-] |
The biological activity of 2-methylpentan-2-yl nitrate is primarily mediated through its conversion to nitric oxide (NO) in biological systems. NO is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This effect occurs via the activation of guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels, mediating vasodilatory effects and influencing various cellular processes .
Vasodilation and Cardiovascular Effects
Research indicates that compounds like 2-methylpentan-2-yl nitrate can significantly impact cardiovascular health by promoting vasodilation. This property makes it a candidate for treating conditions such as hypertension and heart failure. The ability to release NO allows for improved blood flow and reduced blood pressure .
Case Studies
- Vasodilatory Response in Animal Models : In experimental models involving hypertensive rats, administration of NO donors resulted in significant reductions in systolic blood pressure and improvements in cardiac output. These findings support the hypothesis that 2-methylpentan-2-yl nitrate could similarly enhance cardiovascular function through NO-mediated mechanisms .
- Cognitive Function Improvement : A study investigating the effects of various NO donors found that those enhancing cGMP levels improved mitochondrial function and reduced markers of oxidative stress in brain tissues. Although direct studies on 2-methylpentan-2-yl nitrate are lacking, the parallels drawn from related compounds suggest its potential utility in treating cognitive decline .
Safety and Toxicology
While the therapeutic potential of 2-methylpentan-2-yl nitrate is promising, safety assessments are crucial. Studies on nitrates indicate potential risks associated with long-term exposure, including the formation of nitrosamines, which are known carcinogens. Therefore, understanding the toxicological profile of this compound is essential for its safe application in medical therapies .
Q & A
Q. How can experimental design address contradictory data in studies on nitrate ester reactivity or environmental persistence?
- Methodological Answer : Implement factorial or orthogonal experimental designs (e.g., L9 orthogonal array) to isolate variables such as temperature, pH, and light exposure. For example, use response surface methodology (RSM) to model interactions between degradation factors and optimize parameter ranges (e.g., thermal stability thresholds). Replicate trials to distinguish systematic vs. random errors .
Q. What statistical approaches are recommended for analyzing variability in nitrate concentration measurements?
- Methodological Answer : Calculate variance and standard deviation using robust statistical software (e.g., Excel, R). For outlier detection, apply Grubbs' test or Dixon’s Q-test. Bayesian hierarchical models (e.g., Markov Chain Monte Carlo sampling) can account for spatial-temporal dependencies in environmental datasets, as demonstrated in aerosol nitrate studies .
Q. How can sampling artefacts (e.g., evaporation, adsorption) be minimized in aerosol or aqueous nitrate analyses?
- Methodological Answer : Use denuder-filter pack systems to separate gaseous nitric acid from particulate nitrate during aerosol sampling. For aqueous samples, acidify to pH <2 to inhibit microbial activity and stabilize nitrate. Validate recovery rates via spiked samples and blank corrections, as outlined in climate-impact studies .
Q. What advanced analytical techniques resolve structural ambiguities in nitrate ester derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

